L-Lysine methyl ester dihydrochloride

Descripción general

Descripción

L-Lysine methyl ester dihydrochloride is an organic compound with the chemical formula C7H18Cl2N2O2. It is a white crystalline solid that is highly soluble in water but has limited solubility in organic solvents. This compound is a methyl ester derivative of L-lysine, an essential amino acid. This compound is commonly used in chemical research and various industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Lysine methyl ester dihydrochloride can be synthesized through the esterification of L-lysine with methanol, followed by the reaction with hydrochloric acid. The process involves the following steps:

Esterification: L-lysine is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl L-lysinate.

Hydrochlorination: The resulting methyl L-lysinate is then treated with hydrochloric acid to produce methyl L-lysinate dihydrochloride.

Industrial Production Methods

In industrial settings, the production of methyl L-lysinate dihydrochloride involves large-scale esterification and hydrochlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through crystallization and filtration.

Análisis De Reacciones Químicas

Types of Reactions

L-Lysine methyl ester dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Oxo derivatives of methyl L-lysinate.

Reduction: Amine derivatives of methyl L-lysinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

L-Lysine methyl ester dihydrochloride plays a crucial role in synthesizing pharmaceuticals, particularly those targeting metabolic disorders. Its structure as an amino acid derivative makes it an essential building block for various drug formulations.

Key Applications:

- Drug Synthesis: Utilized in the development of peptide-based drugs that target specific biological pathways.

- Enzyme Activity Studies: Employed in biochemical research to investigate protein synthesis and enzyme activity, enhancing understanding of cellular processes.

Nutrition Supplements

This compound is widely used in dietary supplements aimed at improving muscle growth and recovery, making it particularly popular among athletes and fitness enthusiasts.

Key Benefits:

- Muscle Recovery: Enhances recovery post-exercise due to its role in protein synthesis.

- Bioavailability Improvement: Increases the bioavailability of nutrients when included in formulations.

Biochemical Research

This compound is significant in various biochemical studies, particularly those related to protein modifications and interactions.

Research Insights:

- Protein Methylation Studies: Investigated for its role in lysine methylation, a post-translational modification that can alter protein function and interactions .

- Cellular Mechanisms: Used to explore cellular mechanisms involving lysine derivatives in metabolic pathways.

Cosmetic Formulations

In the cosmetic industry, this compound is valued for its moisturizing properties.

Applications in Cosmetics:

- Skincare Products: Incorporated into formulations aimed at improving skin hydration and overall appearance.

- Hair Care Products: Used in conditioners and treatments to enhance hair texture and moisture retention.

Agricultural Applications

Research is ongoing into the use of this compound as an additive in animal feed.

Potential Benefits:

- Growth Promotion: May promote growth and improve health in livestock.

- Nutritional Enhancement: Addresses nutritional deficiencies in animal diets, contributing to better overall health outcomes.

Table 1: Summary of Applications

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis, enzyme studies | Targeted therapies for metabolic disorders |

| Nutrition | Muscle recovery supplements | Enhanced recovery and bioavailability |

| Biochemical Research | Protein methylation studies | Insights into cellular processes |

| Cosmetics | Skincare and hair care products | Improved hydration and texture |

| Agriculture | Feed additives for livestock | Growth promotion and health improvement |

Case Study 1: Pharmaceutical Development

A study demonstrated the efficacy of this compound as a precursor in synthesizing peptide-based drugs targeting metabolic pathways. The research highlighted its role in enhancing drug stability and bioactivity, leading to improved therapeutic outcomes.

Case Study 2: Nutritional Supplementation

Research involving athletes showed that supplementation with this compound resulted in significant improvements in muscle recovery times post-exercise. Participants reported reduced soreness and improved performance metrics following supplementation.

Case Study 3: Agricultural Use

A trial assessing this compound as a feed additive indicated improved weight gain and overall health markers in livestock. The study concluded that its inclusion could address common nutritional deficiencies found in standard animal feeds.

Mecanismo De Acción

The mechanism of action of methyl L-lysinate dihydrochloride involves its interaction with various molecular targets and pathways. As a derivative of L-lysine, it can participate in biochemical reactions involving amino acids. The compound can be incorporated into peptides and proteins, influencing their structure and function. Additionally, it can interact with enzymes and other proteins, affecting their catalytic activity and stability.

Comparación Con Compuestos Similares

L-Lysine methyl ester dihydrochloride can be compared with other similar compounds such as:

L-lysine methyl ester hydrochloride: Similar in structure but differs in the number of hydrochloride groups.

L-lysine ethyl ester dihydrochloride: An ethyl ester derivative with similar properties but different reactivity.

L-lysine benzyl ester dihydrochloride: A benzyl ester derivative with distinct chemical behavior.

Uniqueness

This compound is unique due to its high solubility in water and its ability to form stable crystalline structures. Its methyl ester group provides specific reactivity that is useful in various chemical and biological applications.

Actividad Biológica

L-Lysine methyl ester dihydrochloride (CAS No. 26348-70-9) is a derivative of the amino acid lysine, primarily used in the synthesis of cationic surfactants and hydrogels. This compound exhibits various biological activities, including antimicrobial properties, biocompatibility, and potential applications in drug delivery systems. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

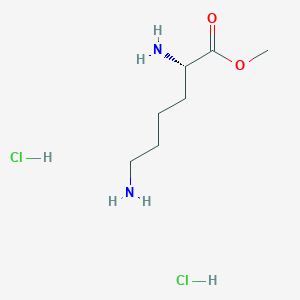

| Molecular Formula | C7H18Cl2N2O2 |

| Molecular Weight | 233.13 g/mol |

| Melting Point | ~200°C (decomposition) |

| Solubility | Soluble in water |

| Purity | ≥99% |

Antimicrobial Activity

Research indicates that this compound demonstrates moderate antimicrobial activity, particularly against Gram-positive bacteria. In a study evaluating cationic surfactants derived from lysine, it was noted that these compounds exhibited effective antimicrobial properties against certain strains, while showing resistance against Gram-negative bacteria . The study highlighted the potential for these surfactants to be used in formulations aimed at combating bacterial infections.

Biocompatibility and Toxicity

The biocompatibility of this compound is an important factor for its application in biomedical fields. Studies have shown that this compound has lower toxicity compared to conventional cationic surfactants derived from quaternary ammonium compounds. For instance, acute toxicity tests on Daphnia magna indicated that this compound is less harmful than many traditional surfactants, suggesting its suitability for use in environmentally friendly products .

Applications in Drug Delivery

This compound has been explored for its potential in drug delivery systems due to its ability to form hydrogels. These hydrogels can serve as scaffolds for cell culture and controlled drug release. The structural similarity of poly(amino acid)-based hydrogels to natural proteins enhances their compatibility with biological tissues, making them ideal candidates for tissue engineering applications .

Case Studies

- Cationic Surfactants : A study focused on synthesizing cationic surfactants from lysine derivatives demonstrated that this compound could be effectively used to create surfactants with desirable antimicrobial properties while maintaining low toxicity levels .

- Hydrogel Formation : Research into the formation of hydrogels using this compound showed promising results for applications in drug delivery systems. These hydrogels exhibited favorable mechanical properties and biocompatibility, indicating their potential use in medical applications .

Propiedades

Número CAS |

26348-70-9 |

|---|---|

Fórmula molecular |

C7H17ClN2O2 |

Peso molecular |

196.67 g/mol |

Nombre IUPAC |

methyl 2,6-diaminohexanoate;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |

Clave InChI |

FORVAIDSGSLRPX-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CCCCN)N.Cl.Cl |

SMILES isomérico |

COC(=O)[C@H](CCCC[NH3+])[NH3+].[Cl-].[Cl-] |

SMILES canónico |

COC(=O)C(CCCCN)N.Cl |

Key on ui other cas no. |

26348-70-9 34015-48-0 |

Pictogramas |

Irritant |

Sinónimos |

26348-70-9; L-Lysinemethylesterdihydrochloride; MethylL-lysinatedihydrochloride; H-Lys-OMe.2HCl; (S)-methyl2,6-diaminohexanoatedihydrochloride; L-Lysinemethylester2HCl; methyl(2S)-2,6-diaminohexanoatedihydrochloride; MethylL-lysinateHCl; H-Lys-OMe; C7H18Cl2N2O2; PubChem18979; AC1L3LKK; AC1Q3B1E; KSC491O3J; SCHEMBL1041225; CTK3J1734; MolPort-003-983-051; SXZCBVCQHOJXDR-ILKKLZGPSA-N; BB_NC-0526; EINECS247-625-7; ANW-25976; AR-1J5864; MFCD00039067; AKOS015845242; AKOS015894548 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can L-Lysine methyl ester dihydrochloride be used in the synthesis of more complex molecules?

A1: Yes, this compound can act as a building block in chemical synthesis. Research demonstrates its use in creating Nα, Nγ- lysine linked 5′, 5′(or 3′, 3′)-dinucleotides. [] This involves reacting O-nucleosid-5′-yl (or 3′-yl) O-alkyl H-phosphonate diesters with this compound in the presence of Et3N and CCl4. [] This method achieved excellent yields of the desired dinucleotides. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.